molecular formula C21H36O6 B156058 Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate CAS No. 131589-70-3

Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate

Cat. No. B156058
M. Wt: 384.5 g/mol
InChI Key: AAQNYVRSASCAJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate, also known as TMT, is a cyclic ester compound that has been widely studied for its potential applications in various scientific research fields. TMT has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in research studies.

Mechanism Of Action

Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate is believed to act on various cellular pathways, including calcium signaling and oxidative stress. Studies have suggested that Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate may modulate the activity of certain enzymes and transcription factors, leading to changes in gene expression and cellular function.

Biochemical And Physiological Effects

Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory effects, and neuroprotective properties. Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has also been found to modulate the activity of various neurotransmitters and receptors, suggesting potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has several advantages as a research tool, including its high purity and stability, as well as its ability to penetrate cell membranes and localize to specific organelles. However, Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate also has some limitations, including its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate, including further studies of its mechanisms of action and potential therapeutic applications in neurological disorders. Additionally, Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate may have applications in other areas of research, such as cancer biology and drug discovery. Further optimization of synthesis methods and development of new derivatives may also lead to new applications for Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate in scientific research.

Synthesis Methods

Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate can be synthesized through a multi-step process involving the reaction of cyclohexanone with propanol and acetic anhydride, followed by esterification with trimethyl orthoformate and subsequent hydrolysis. This synthesis method has been extensively studied and optimized for high yield and purity.

Scientific Research Applications

Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate has been used in a variety of scientific research applications, including as a fluorescent probe for monitoring intracellular calcium levels, as a potential therapeutic agent for Alzheimer's disease, and as a tool for studying the mechanisms of neurodegeneration and neuroprotection.

properties

CAS RN

131589-70-3

Product Name

Trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate

Molecular Formula

C21H36O6

Molecular Weight

384.5 g/mol

IUPAC Name

trimethyl 1,3,5-tripropylcyclohexane-1,3,5-tricarboxylate

InChI

InChI=1S/C21H36O6/c1-7-10-19(16(22)25-4)13-20(11-8-2,17(23)26-5)15-21(14-19,12-9-3)18(24)27-6/h7-15H2,1-6H3

InChI Key

AAQNYVRSASCAJP-UHFFFAOYSA-N

SMILES

CCCC1(CC(CC(C1)(CCC)C(=O)OC)(CCC)C(=O)OC)C(=O)OC

Canonical SMILES

CCCC1(CC(CC(C1)(CCC)C(=O)OC)(CCC)C(=O)OC)C(=O)OC

Origin of Product

United States

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